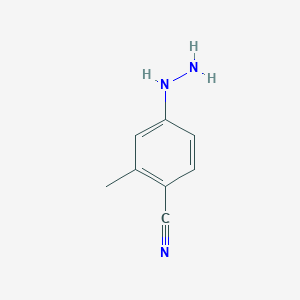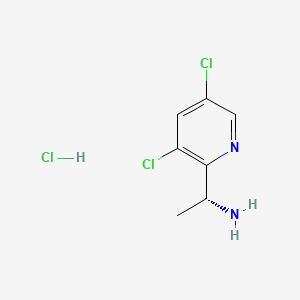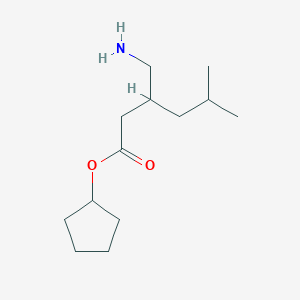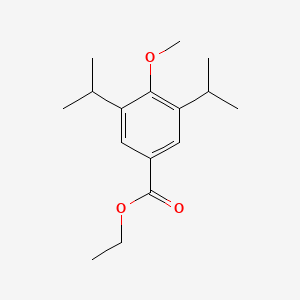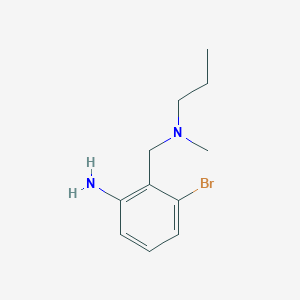
3-Bromo-2-((methyl(propyl)amino)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-((methyl(propyl)amino)methyl)aniline: is an organic compound that belongs to the class of substituted anilines. This compound features a bromine atom, a methyl(propyl)amino group, and an aniline moiety, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline typically involves multiple steps:
Nitration: The starting material, such as 2-bromoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like lithium tetrahydridoaluminate in ethoxyethane.
Alkylation: The resulting amine is alkylated with methyl(propyl)amine under suitable conditions to form the final product
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium tetrahydridoaluminate or sodium borohydride.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Quinones or nitroso compounds.
Reduction Products: Amines or hydroxylamines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-nitrogen bonds.
Biology and Medicine:
Drug Development: Investigated for potential therapeutic properties and as a building block for drug candidates.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and dyes.
Agriculture: Explored for use in agrochemicals to enhance crop protection and yield
Mécanisme D'action
The mechanism of action of 3-Bromo-2-((methyl(propyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methylaniline
- 3-Bromo-2-methylaniline
- N-methyl-2-bromoaniline
Comparison:
- Structural Differences: The presence of different substituents, such as methyl or propyl groups, affects the compound’s reactivity and applications.
- Unique Properties: 3-Bromo-2-((methyl(propyl)amino)methyl)aniline’s unique combination of functional groups makes it particularly versatile in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C11H17BrN2 |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
3-bromo-2-[[methyl(propyl)amino]methyl]aniline |
InChI |
InChI=1S/C11H17BrN2/c1-3-7-14(2)8-9-10(12)5-4-6-11(9)13/h4-6H,3,7-8,13H2,1-2H3 |
Clé InChI |
KBFYEFDVWHSUKB-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)CC1=C(C=CC=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


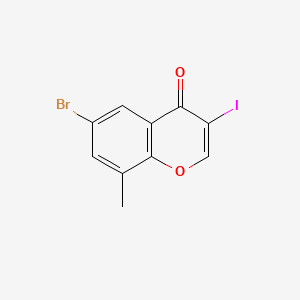
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)

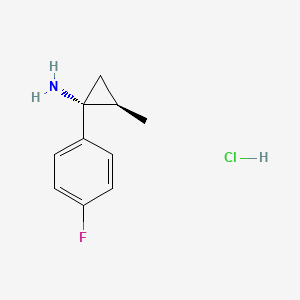
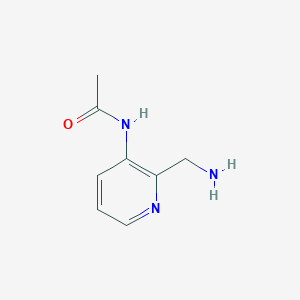
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
